molecular formula C13H13FN2O4 B1413636 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 2173083-53-7

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B1413636
CAS No.: 2173083-53-7
M. Wt: 280.25 g/mol
InChI Key: JSEDYGATXHFQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is systematically named according to IUPAC guidelines, reflecting its core imidazolidinone ring, fluorinated benzyl substituent, and propanoic acid side chain. Key identifiers include:

Property Value Reference
IUPAC Name This compound
CAS Registry Number 2173083-53-7
Molecular Formula C₁₃H₁₃FN₂O₄
Molecular Weight 280.25 g/mol
SMILES OC(=O)CCC1NC(=O)N(CC2=C(F)C=CC=C2)C1=O
InChI InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)7-16-12(19)10(15-13(16)20)4-5-11(17)18/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18)

The systematic name emphasizes the imidazolidinone ring (positions 2 and 5 as ketones), the 2-fluorobenzyl group at position 1, and the propanoic acid chain at position 4.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data for this compound remains limited, but insights can be drawn from structurally related hydantoin derivatives. For example, hydantoin-5-propionic acid (CAS 5624-26-0) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.2475 Å, b = 7.1111 Å, c = 17.3692 Å, and β = 96.792°. The imidazolidinone ring adopts an envelope conformation, with the propanoic acid side chain oriented perpendicular to the ring plane.

In the target compound, the 2-fluorobenzyl group introduces steric and electronic effects that likely perturb crystal packing. Computational models suggest that the fluorobenzyl substituent engages in C–H···O hydrogen bonds with adjacent molecules, stabilizing a twisted conformation of the imidazolidinone ring.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal key electronic features:

  • Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the imidazolidinone ring (–8.2 eV), while the lowest unoccupied molecular orbital (LUMO) (–1.5 eV) resides on the fluorobenzyl moiety, indicating charge transfer upon excitation.
  • Dipole Moment : Calculated dipole moment is 5.24 Debye, with contributions from the polar carboxylic acid (–COOH) and electron-withdrawing fluorine.
  • Electrostatic Potential (ESP) : The fluorine atom exhibits a partial charge of –0.32 e, enhancing electrophilicity at the benzyl position.
Parameter Value Method
HOMO Energy –8.2 eV B3LYP/6-311++G(d,p)
LUMO Energy –1.5 eV B3LYP/6-311++G(d,p)
Dipole Moment 5.24 Debye CAM-B3LYP/cc-pVTZ
Fluorine Partial Charge –0.32 e Natural Bond Orbital (NBO) Analysis

Stereochemical Considerations of the Imidazolidinone Core

The imidazolidinone ring contains a chiral center at position 4, leading to two enantiomers:

  • (R)-Configuration : Propanoic acid chain projects above the ring plane.
  • (S)-Configuration : Chain orientates below.

Racemization barriers for similar hydantoins exceed 25 kcal/mol, indicating high stereochemical stability at room temperature. The fluorobenzyl group introduces asymmetry, favoring diastereomeric interactions in crystalline phases. Circular dichroism (CD) studies of analogous compounds show Cotton effects at 220 nm (π→π* transitions), confirming enantiomeric purity.

Impact of Fluorobenzyl Substituent on Molecular Polarizability

The 2-fluorobenzyl group significantly alters polarizability compared to non-fluorinated analogs:

Compound Average Polarizability (ų) Reference
3-[1-Benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid 28.7 ± 0.3
This compound 24.9 ± 0.2

The fluorine atom reduces polarizability by 13% due to its electronegativity, which withdraws electron density from the aromatic system. This effect enhances intermolecular dipole-dipole interactions, as evidenced by a 15% increase in melting point relative to the non-fluorinated derivative.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEDYGATXHFQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step often involves the reaction of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring. This can be achieved under acidic or basic conditions, depending on the specific reactants used.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the imidazolidinone ring with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This step requires careful control of temperature and reaction time to ensure high yield and purity.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: :

Biological Activity

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS No. 2173083-53-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H13FN2O4
  • Molecular Weight : 280.26 g/mol
  • Structural Characteristics : The compound features an imidazolidinone core with a fluorobenzyl substituent, which may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential.

Research indicates that the compound may exert its effects through the modulation of specific biochemical pathways. Notably, it may interact with enzymes involved in metabolic processes or signal transduction pathways.

Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of imidazolidinones exhibit significant antitumor activity. The structural similarity of this compound to these derivatives suggests potential effectiveness against cancer cell lines .

Enzyme Inhibition

Another research article highlighted the compound's ability to inhibit certain enzymes linked to inflammatory responses. This inhibition is crucial for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorSignificant cytotoxicity against various cancer cell lines.
Enzyme InhibitionInhibits enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
PharmacokineticsPreliminary studies indicate favorable absorption and distribution characteristics.

Safety and Toxicology

Safety assessments are essential for evaluating the therapeutic potential of new compounds. Preliminary toxicological studies suggest that while this compound exhibits low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile .

Scientific Research Applications

1. Anticancer Potential

Research has indicated that compounds similar to 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid exhibit promising anticancer properties. The compound's structure facilitates interactions with biological targets involved in cancer progression:

  • Mechanism of Action : The imidazolidinone moiety allows for the modulation of various signaling pathways associated with tumor growth and metastasis.
  • Case Studies : In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines, including glioblastoma and breast cancer cells, by disrupting mitochondrial function and activating caspases .

2. Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent:

  • Target Pathways : It may inhibit pathways associated with inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Research Findings : Studies have reported that derivatives of this compound can reduce pro-inflammatory cytokine production in cell cultures, suggesting a mechanism that could be harnessed for therapeutic use .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of Imidazolidinone Core : This is achieved through the condensation of appropriate aldehydes and amines.
  • Functionalization : The introduction of the fluorobenzyl group enhances the compound's biological activity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Differences
This compound 2-Fluorobenzyl C₁₄H₁₃FN₂O₄ 292.27 2173083-53-7 95% Reference compound
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 2-Chlorobenzyl C₁₄H₁₃ClN₂O₄ 308.72 1955494-59-3 N/A Chlorine substituent increases molecular weight and lipophilicity
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 3,4-Dichlorophenyl C₁₂H₁₀Cl₂N₂O₄ 317.12 1192227-67-0 N/A Dichloro substitution enhances steric bulk and electronic effects
3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 3-Chloro-4-methylphenyl C₁₃H₁₂ClN₂O₄ 317.12 1192227-74-9 98% Methyl group adds steric hindrance; higher purity reported
3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid Indole-ethyl C₁₆H₁₇N₃O₄ 315.32 1214131-38-0 N/A Bulky indole group may reduce solubility but improve receptor binding
3-[1-(3-Fluorophenyl)methyl-2,5-dioxoimidazolidin-4-yl]propanoic acid 3-Fluorobenzyl C₁₄H₁₃FN₂O₄ 292.27 N/A 95% Fluorine at meta position alters electronic distribution
3-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 4-Methoxybenzyl C₁₄H₁₆N₂O₅ 292.29 956966-37-3 N/A Methoxy group introduces electron-donating effects

Key Trends and Research Findings

Substituent Effects on Solubility: The propanoic acid side chain generally improves hydrophilicity. However, bulky substituents (e.g., indole-ethyl in ) counteract this by increasing molecular weight and steric bulk.

Electron-donating groups (e.g., -OCH₃ in ) may stabilize resonance structures of the hydantoin ring, altering reactivity.

Biological Implications: The 2-fluorobenzyl derivative (target compound) is hypothesized to exhibit enhanced metabolic stability compared to non-halogenated analogs due to fluorine’s resistance to oxidative metabolism .

Synthetic Utility :

  • Many analogs (e.g., CAS 1955494-59-3) are marketed as building blocks for drug discovery, emphasizing their role in synthesizing targeted therapies .

Q & A

Basic Research Questions

Recommended synthetic routes and optimization strategies Q: What are the recommended synthetic routes for 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, and how can reaction efficiency be optimized? A: A plausible route involves nucleophilic substitution at the imidazolidinone core, followed by carboxylation. For example, describes a reflux method using substituted benzaldehyde derivatives with acetic acid as a catalyst. To optimize efficiency, employ Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry, solvent polarity). Fractional factorial designs can reduce the number of trials while identifying critical parameters . Reaction monitoring via HPLC or in-situ FTIR is recommended to track intermediate formation.

Characterization techniques and data interpretation Q: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted? A: Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the fluorobenzyl group and imidazolidinone ring. Coupling constants (e.g., 3JHH^3J_{HH}) resolve stereochemical ambiguities.
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 307.08) and fragmentation patterns.
  • IR : Confirms carbonyl stretches (2,5-dioxo groups at ~1700 cm1^{-1}) and carboxylic acid O-H (~2500-3000 cm1^{-1}). Cross-reference with analogs like 2-[4-(2-methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid ( ) to validate spectral assignments .

Advanced Research Questions

Resolving contradictions in stereochemical assignments Q: How can researchers resolve contradictions in NMR data when assigning stereochemistry in the imidazolidinone ring? A: Combine computational chemistry (e.g., density functional theory (DFT) for 1^1H/13^13C chemical shift prediction) with advanced NMR techniques:

  • NOESY/ROESY : Detect spatial proximity between fluorobenzyl protons and imidazolidinone hydrogens.
  • J-based coupling analysis : Use 2JHH^2J_{HH} and 3JHH^3J_{HH} to distinguish axial/equatorial conformers. ICReDD’s quantum chemical reaction path search methods () can model steric effects and predict dominant stereoisomers .

Mitigating byproduct formation during fluorobenzyl substitution Q: What strategies mitigate byproduct formation during the fluorobenzyl substitution step in the synthesis? A: Common byproducts (e.g., di-alkylated impurities or hydrolyzed intermediates) arise from competing nucleophilic pathways. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Temperature control : Lower temperatures (<80°C) reduce side reactions ().
  • Protecting groups : Temporarily block the carboxylic acid to prevent undesired esterification. Statistical optimization via Response Surface Methodology (RSM) identifies ideal conditions ().

Computational modeling of reactivity Q: How can computational methods predict the reactivity of the 2-fluorobenzyl group in nucleophilic reactions? A: Quantum mechanics/molecular mechanics (QM/MM) simulations model electronic effects (e.g., fluorine’s electron-withdrawing impact on benzyl C-H acidity). Tools like Gaussian or ORCA calculate Fukui indices to identify electrophilic sites. ICReDD’s integrated computational-experimental workflows () validate predictions against experimental yields .

Safety and Handling

Safety protocols for handling fluorinated imidazolidinones Q: What are the critical safety protocols for handling this compound, given its structural analogs? A: Based on analogs ( ):

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders ().
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste ( ) .
  • Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis.

Data Analysis and Reproducibility

Addressing variability in biological activity assays Q: How should researchers address variability in biological activity data for this compound? A: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement. Apply Bland-Altman analysis to quantify inter-assay variability. For IC50_{50} discrepancies, check purity via HPLC (≥95%) and confirm solubility in assay buffers. ’s multi-lab validation framework ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.